(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid
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Overview
Description
The compound (1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid is a complex organic molecule with a unique tetracyclic structure. This compound is characterized by multiple hydroxyl groups, ketone functionalities, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of hydroxyl, ketone, and carboxylic acid groups through various functionalization reactions. Common reagents used in these steps include oxidizing agents, reducing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols for esterification, amines for amidation.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as esters, amides, and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural complexity allows for the design of molecules with specific biological targets.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar tetracyclic structure but different functional groups.
Bromine Compounds: Compounds like hydrogen bromide that share some reactivity patterns but differ significantly in structure.
Uniqueness
The uniqueness of (1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[105101,1003,8]octadeca-3(8),4,6-triene-6-carboxylic acid lies in its combination of multiple functional groups within a rigid tetracyclic framework
Properties
Molecular Formula |
C18H17NO10 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid |
InChI |
InChI=1S/C18H17NO10/c1-16(26)13-12(23)10-7(4-3-6(11(10)22)14(24)25)29-18(13)17(2,27)15(16)28-9(21)5-8(20)19-18/h3-4,13,15,22,26-27H,5H2,1-2H3,(H,19,20)(H,24,25)/t13-,15+,16+,17+,18+/m0/s1 |
InChI Key |
YGKSSBAOCQEETH-CZIOMAOESA-N |
Isomeric SMILES |
C[C@]1([C@@H]2C(=O)C3=C(C=CC(=C3O)C(=O)O)O[C@@]24[C@]([C@@H]1OC(=O)CC(=O)N4)(C)O)O |
Canonical SMILES |
CC1(C2C(=O)C3=C(C=CC(=C3O)C(=O)O)OC24C(C1OC(=O)CC(=O)N4)(C)O)O |
Origin of Product |
United States |
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